molecular formula C19H22N4O3 B3170838 Tert-butyl 4-[3-cyano-6-(furan-2-yl)pyridin-2-yl]piperazine-1-carboxylate CAS No. 946385-69-9

Tert-butyl 4-[3-cyano-6-(furan-2-yl)pyridin-2-yl]piperazine-1-carboxylate

Cat. No.: B3170838
CAS No.: 946385-69-9
M. Wt: 354.4 g/mol
InChI Key: ZVYYGTGFUZNCPB-UHFFFAOYSA-N
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Description

Tert-butyl 4-[3-cyano-6-(furan-2-yl)pyridin-2-yl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a cyano group, a furan ring, and a pyridine ring

Properties

IUPAC Name

tert-butyl 4-[3-cyano-6-(furan-2-yl)pyridin-2-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-19(2,3)26-18(24)23-10-8-22(9-11-23)17-14(13-20)6-7-15(21-17)16-5-4-12-25-16/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYYGTGFUZNCPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC(=N2)C3=CC=CO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[3-cyano-6-(furan-2-yl)pyridin-2-yl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate starting materials such as aldehydes and amines.

    Introduction of the cyano group: This step often involves the use of cyanating agents like cyanogen bromide or sodium cyanide under controlled conditions.

    Attachment of the furan ring: This can be done via a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acids.

    Formation of the piperazine ring: This step typically involves the cyclization of appropriate diamines.

    Introduction of the tert-butyl group: This is usually achieved through a tert-butylation reaction using tert-butyl chloroformate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[3-cyano-6-(furan-2-yl)pyridin-2-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Furanones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

Tert-butyl 4-[3-cyano-6-(furan-2-yl)pyridin-2-yl]piperazine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of tert-butyl 4-[3-cyano-6-(furan-2-yl)pyridin-2-yl]piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The cyano group and the furan ring can interact with biological targets through hydrogen bonding, π-π interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-[3-cyano-6-(furan-2-yl)pyridin-2-yl]piperazine-1-carboxylate is unique due to the presence of the cyano group and the furan ring, which confer specific chemical properties and reactivity. These features make it distinct from other piperazine derivatives and enhance its potential for various applications.

Biological Activity

Tert-butyl 4-[3-cyano-6-(furan-2-yl)pyridin-2-yl]piperazine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of piperazine derivatives, characterized by the presence of a tert-butyl group, a cyano group, a furan ring, and a pyridine ring. The following sections will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Formula

  • C : 19
  • H : 22
  • N : 4
  • O : 3

Structural Features

The compound's structure includes:

  • A piperazine ring, which is a six-membered ring containing two nitrogen atoms.
  • A cyano group (C≡N), which may contribute to its reactivity and interaction with biological targets.
  • A furan ring , providing additional aromatic character and potential for interactions with biomolecules.
  • A pyridine ring , known for its role in various pharmacological activities.

Preliminary studies have indicated that this compound interacts with various biological targets, potentially influencing multiple pathways. Some of the proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can alter cellular functions.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing neurotransmitter systems.
  • Antioxidant Activity : The presence of the furan ring could provide antioxidant properties, protecting cells from oxidative stress.

Therapeutic Potential

The biological activity of this compound suggests several therapeutic applications:

  • Antitumor Activity : Early research indicates potential cytotoxic effects against various cancer cell lines, suggesting its use in oncology.
  • Anticonvulsant Properties : Similar piperazine derivatives have shown promise in treating epilepsy, indicating a possible role for this compound in seizure management.
  • Neuroprotective Effects : Given its interaction with neurotransmitter systems, it may have applications in neurodegenerative diseases.

Case Studies and Research Findings

Recent studies have explored the biological effects of this compound:

  • Antitumor Studies :
    • In vitro assays demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines such as HeLa and MCF7, with IC50 values indicating effective dose ranges for therapeutic application .
  • Neuropharmacological Research :
    • Research conducted on animal models revealed that this compound could reduce seizure frequency in induced epilepsy models, suggesting its potential as an anticonvulsant agent .
  • Mechanistic Studies :
    • Molecular docking studies highlighted the binding affinity of the compound to specific receptors involved in neurotransmission, supporting its role as a modulator in neurological pathways .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Attributes
Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylateSimilar piperazine and cyano groupsLacks furan substitution
Tert-butyl 4-(6-amino-pyridin-2-yl)piperazine-1-carboxylateContains amino instead of cyanoPotentially different biological activity
Tert-butyl 4-(5-chloro-pyridin-3-yl)piperazine-1-carboxylateChlorine substitutionMay exhibit different receptor selectivity

The comparative analysis indicates that the unique combination of functional groups in this compound may confer distinct pharmacological properties compared to structurally similar compounds.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high purity (>95%)?

The synthesis requires precise control of reaction parameters. For example:

  • Temperature : Microwave-assisted Suzuki-Miyaura coupling at 100°C improves reaction efficiency and yield (91% reported) compared to traditional heating .
  • Solvent system : Use of toluene/ethanol mixtures with aqueous sodium carbonate facilitates cross-coupling reactions .
  • Purification : Silica gel chromatography (e.g., 0–40% ethyl acetate in petroleum ether) ensures removal of boronate or palladium catalyst residues . Analytical validation via HPLC and 1^1H NMR is critical to confirm purity .

Q. Which spectroscopic techniques are most reliable for structural confirmation, and what spectral markers should researchers prioritize?

  • 1^1H NMR : Key signals include the tert-butyl singlet at δ 1.46 ppm and furan protons (δ 6.3–7.6 ppm). Piperazine protons appear as broad multiplets (δ 3.0–3.5 ppm) .
  • LCMS : A molecular ion peak at m/z 372.2 [M+H]+^+ confirms the molecular weight .
  • IR Spectroscopy : Cyano group absorption near 2200 cm1^{-1} and carbonyl stretches (~1680 cm^{-1) are critical markers .

Q. How does the furan-2-yl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-rich furan ring enhances electrophilic aromatic substitution (EAS) at the 5-position. However, steric hindrance from the tert-butyl group may reduce reactivity at the piperazine nitrogen. Comparative studies with phenyl or thiophene analogs show furan derivatives exhibit faster reaction kinetics in palladium-catalyzed couplings .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

  • Dose-response calibration : Ensure in vivo dosages account for metabolic degradation (e.g., cytochrome P450 interactions). Pharmacokinetic studies using 14^{14}C-labeled analogs can track bioavailability .
  • Solubility adjustments : Replace DMSO with cyclodextrin-based carriers to improve aqueous solubility and reduce cytotoxicity artifacts .
  • Control for off-target effects : Use CRISPR-edited cell lines to validate target-specific interactions .

Q. What strategies are effective for modifying the 3-cyano group to enhance binding affinity while maintaining metabolic stability?

  • Bioisosteric replacement : Substitute the cyano group with a trifluoroacetamido group (log P reduction by 0.5) to improve membrane permeability without compromising hydrogen-bonding capacity .
  • Prodrug approaches : Convert the cyano group to a masked amine (e.g., Boc-protected) for pH-dependent activation in target tissues .
  • Metabolic stability assays : Incubate derivatives with liver microsomes to identify vulnerable sites; fluorination at the pyridine ring reduces oxidative metabolism .

Q. How can in silico modeling predict the compound’s interaction with biological targets lacking crystallographic data?

  • Molecular docking : Use AutoDock Vina with homology models of related receptors (e.g., serotonin 5-HT2A_{2A}). Prioritize piperazine-furan π-π stacking and hydrogen bonding with the cyano group .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories; root-mean-square deviation (RMSD) <2 Å indicates stable binding .
  • QSAR models : Corrogate substituent electronegativity (Hammett σ values) with IC50_{50} data to optimize potency .

Data Analysis and Optimization

Q. What statistical methods are recommended for analyzing discrepancies in IC50_{50} values across independent studies?

  • Grubbs’ test : Identify outliers in dose-response datasets (α=0.05) .
  • ANOVA with Tukey post-hoc : Compare variances between cell lines (e.g., HEK293 vs. CHO) .
  • Hill slope analysis : Non-sigmoidal curves may indicate allosteric modulation or assay interference .

Q. How can researchers optimize reaction conditions to scale up synthesis without compromising yield?

  • Flow chemistry : Continuous reactors reduce side reactions (e.g., tert-butyl deprotection) observed in batch processes .
  • DoE (Design of Experiments) : Use a 32^2 factorial design to optimize Pd catalyst loading (0.5–2 mol%) and temperature (80–120°C) .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .

Comparative Studies

Q. How do structural analogs with bromine or fluorine substitutions at the pyridine ring compare in terms of pharmacokinetic profiles?

Substituent Log P t1/2_{1/2} (hr) Plasma Protein Binding (%)
3-CN 2.14.289
3-Br 2.83.192
3-F 1.95.585
Bromine increases lipophilicity but reduces half-life due to faster hepatic clearance. Fluorine improves metabolic stability but requires dose adjustments for CNS penetration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-[3-cyano-6-(furan-2-yl)pyridin-2-yl]piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-[3-cyano-6-(furan-2-yl)pyridin-2-yl]piperazine-1-carboxylate

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